molecular formula C13H12N2O4S B5695965 3-{[(pyridin-4-ylmethyl)amino]sulfonyl}benzoic acid

3-{[(pyridin-4-ylmethyl)amino]sulfonyl}benzoic acid

Cat. No. B5695965
M. Wt: 292.31 g/mol
InChI Key: APIBPXOJMSQWGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-{[(pyridin-4-ylmethyl)amino]sulfonyl}benzoic acid, commonly known as PMSBA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. PMSBA is a sulfonamide derivative that has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been extensively studied.

Scientific Research Applications

PMSBA has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and catalysis. In medicinal chemistry, PMSBA has been shown to exhibit anticancer, antiviral, and antibacterial activities. PMSBA has also been used as a ligand for the development of metal-organic frameworks (MOFs) and as a catalyst for the synthesis of various organic compounds.

Mechanism of Action

The mechanism of action of PMSBA is not fully understood. However, it is believed that PMSBA exerts its biological activity by inhibiting the activity of enzymes that are involved in various cellular processes. For example, PMSBA has been shown to inhibit the activity of carbonic anhydrase, an enzyme that is involved in the regulation of pH in various tissues.
Biochemical and Physiological Effects:
PMSBA has been shown to exhibit various biochemical and physiological effects. In vitro studies have shown that PMSBA exhibits anticancer activity by inducing cell cycle arrest and apoptosis in cancer cells. PMSBA has also been shown to inhibit the replication of various viruses, including HIV-1 and HCV. In addition, PMSBA has been shown to exhibit antibacterial activity against various bacteria, including Escherichia coli and Staphylococcus aureus.

Advantages and Limitations for Lab Experiments

PMSBA has several advantages for lab experiments, including its high purity and stability. However, PMSBA is also known to be highly insoluble in water, which can limit its solubility in various biological assays. In addition, PMSBA is known to exhibit cytotoxicity at high concentrations, which can limit its use in certain experiments.

Future Directions

There are several future directions for the research on PMSBA. One potential direction is the development of PMSBA-based MOFs for various applications, including gas storage and separation. Another potential direction is the development of PMSBA-based prodrugs for the treatment of various diseases, including cancer and viral infections. Furthermore, the mechanism of action of PMSBA and its effects on various cellular processes need to be further elucidated to fully understand its potential applications.

Synthesis Methods

PMSBA can be synthesized using various methods, including the reaction of 4-pyridinemethanol with 3-aminobenzenesulfonyl chloride in the presence of a base and a solvent. The resulting product is then purified using column chromatography to obtain PMSBA with high purity. Other methods, such as the reaction of 4-pyridinemethanol with 3-aminobenzenesulfonamide, have also been reported.

properties

IUPAC Name

3-(pyridin-4-ylmethylsulfamoyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O4S/c16-13(17)11-2-1-3-12(8-11)20(18,19)15-9-10-4-6-14-7-5-10/h1-8,15H,9H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APIBPXOJMSQWGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)NCC2=CC=NC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-{[(Pyridin-4-ylmethyl)amino]sulfonyl}benzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.